
8-Bromo-2',3',5'-tri-O-acetyladenosine
Overview
Description
8-Bromo-2’,3’,5’-tri-O-acetyladenosine is a brominated derivative of adenosine, a nucleoside that plays a crucial role in various biological processes This compound is characterized by the presence of bromine at the 8th position of the adenine ring and acetyl groups at the 2’, 3’, and 5’ positions of the ribose sugar
Mechanism of Action
Target of Action
The primary target of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine is the adenosine receptors . Adenosine receptors play a crucial role in various diseases, including cancer, cardiovascular disorders, and inflammatory conditions .
Mode of Action
8-Bromo-2’,3’,5’-tri-O-acetyladenosine is a potent and selective inhibitor that modulates adenosine signaling pathways . It interacts with adenosine receptors, leading to changes in the cellular response.
Biochemical Pathways
It is known to modulate adenosine signaling pathways , which are involved in a wide range of physiological processes, including neurotransmission, inflammation, and immune response.
Pharmacokinetics
It is soluble in chloroform and dmso , suggesting that it may have good bioavailability
Result of Action
The molecular and cellular effects of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine’s action are largely dependent on the specific adenosine receptor it targets. By modulating adenosine signaling pathways, it can influence a variety of cellular processes, potentially leading to therapeutic effects in diseases such as cancer, cardiovascular disorders, and inflammatory conditions .
Action Environment
The action, efficacy, and stability of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that it may be more effective in certain biological environments . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine typically involves the bromination of adenosine followed by acetylation. The process begins with the selective bromination of adenosine at the 8th position using bromine or a brominating agent such as N-bromosuccinimide. The brominated adenosine is then subjected to acetylation using acetic anhydride in the presence of a catalyst like pyridine to obtain 8-Bromo-2’,3’,5’-tri-O-acetyladenosine .
Industrial Production Methods
While specific industrial production methods for 8-Bromo-2’,3’,5’-tri-O-acetyladenosine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2’,3’,5’-tri-O-acetyladenosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Deprotection Reactions: The acetyl groups can be removed under basic conditions to yield the corresponding deacetylated adenosine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Deprotection Reactions: Basic reagents like ammonium hydroxide or sodium methoxide are used to remove the acetyl groups.
Major Products Formed
Substitution Reactions: The major products are substituted adenosine derivatives, where the bromine atom is replaced by the nucleophile.
Deprotection Reactions: The major product is deacetylated adenosine.
Scientific Research Applications
8-Bromo-2’,3’,5’-tri-O-acetyladenosine has several scientific research applications:
Biochemistry: It is used as a probe to study the structure and function of nucleic acids and nucleoside analogs.
Pharmacology: The compound is investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Molecular Biology: It serves as a tool to study the mechanisms of nucleoside transport and metabolism.
Chemical Biology: The compound is used in the synthesis of modified nucleosides and nucleotides for various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-adenosine: Lacks the acetyl groups, making it less lipophilic and potentially less bioavailable.
2’,3’,5’-Tri-O-acetyladenosine: Lacks the bromine atom, which may result in different biological activities.
8-Chloro-2’,3’,5’-tri-O-acetyladenosine: Similar structure but with chlorine instead of bromine, which can lead to different reactivity and biological effects.
Uniqueness
8-Bromo-2’,3’,5’-tri-O-acetyladenosine is unique due to the combination of bromine substitution and acetylation, which imparts distinct chemical and biological properties. This combination enhances its potential as a research tool and therapeutic agent by modifying its solubility, stability, and interaction with biological targets .
Properties
CAS No. |
31281-86-4 |
|---|---|
Molecular Formula |
C16H18BrN5O7 |
Molecular Weight |
472.25 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4-diacetyloxy-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18BrN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-14-10(21-16(22)17)13(18)19-5-20-14/h5,9,11-12,15H,4H2,1-3H3,(H2,18,19,20)/t9-,11+,12+,15-/m1/s1 |
InChI Key |
HRCLVNMFELGYPE-CKRXIKOQSA-N |
SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C |
Key on ui other cas no. |
31281-86-4 |
Synonyms |
8-Bromo-adenosine 2’,3’,5’-Triacetate; 2’,3’,5’-Tri-O-acetyl-8-bromoadenosine; NSC 79212; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 8-bromo-2',3',5'-tri-O-acetyladenosine a useful starting material for synthesizing organometallic compounds?
A1: this compound is a valuable precursor for synthesizing organometallic complexes because of the reactivity of the bromine atom at the C8 position of the purine ring. [, ] This bromine atom can undergo oxidative addition reactions with transition metal complexes like palladium(0) and platinum(0) complexes. [, ] This reaction allows for the direct introduction of a metal center onto the adenosine molecule, creating a platform for developing novel metal-based drugs and catalysts. [, ]
Q2: How does the presence of the ribose moiety in this compound and its derivatives affect the properties of the resulting platinum(II) N-heterocyclic carbene complexes?
A2: The ribose moiety in these complexes significantly influences their properties in two main ways. Firstly, the presence of the ribose ring, especially in its deprotected form, enhances the water solubility of the complexes. [] This is crucial for potential biological applications, as it allows for better interaction with biological systems. Secondly, the ribose ring can participate in hydrogen bonding interactions, potentially influencing the complex's overall stability and its interactions with biological targets. []
Q3: How does the coordination of this compound to platinum(II) influence the electronic properties of the resulting complexes?
A3: Coordination of this compound to platinum(II) leads to the formation of N-heterocyclic carbene complexes with distinct electronic properties. [] Specifically, these complexes exhibit a significant decrease in the ¹JPt,P coupling constant compared to the precursor platinum complexes. [] This decrease, exceeding 300 Hz, indicates a strong cis-influence of the N-heterocyclic carbene ligand compared to the initial azolato ligand. [] This strong cis-influence can potentially impact the reactivity and stability of the resulting platinum(II) complexes, influencing their potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



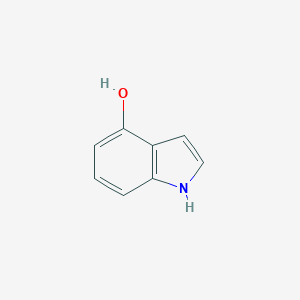
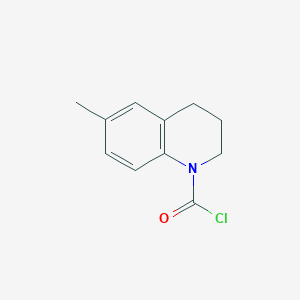
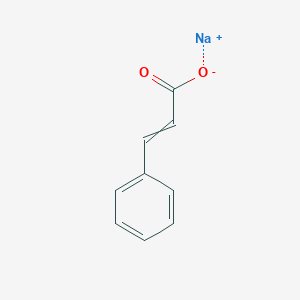
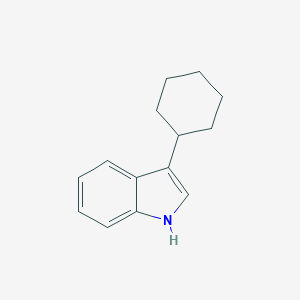
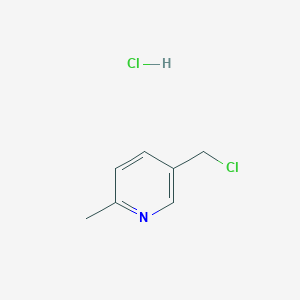
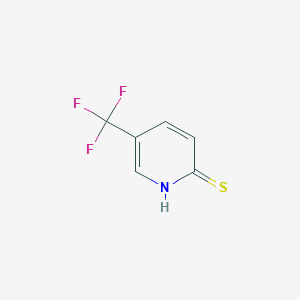
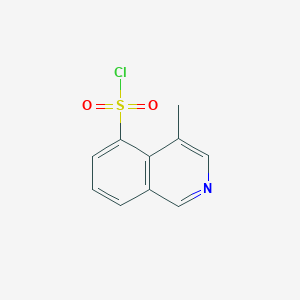
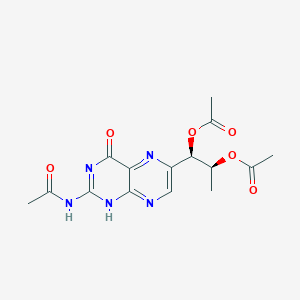
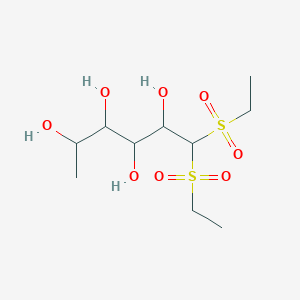
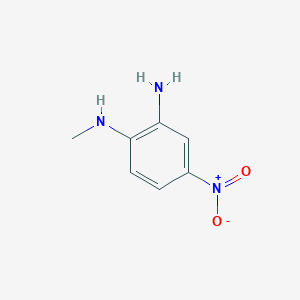
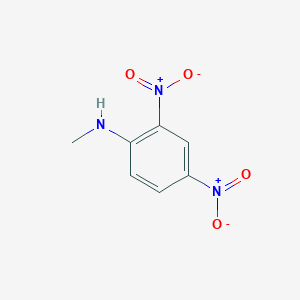
![N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B18536.png)

